(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid

Chiral Chromatography Stereoselective Synthesis Peptidomimetic Design

This (8R)-configured spirocyclic α-proline analog provides a conformationally restricted scaffold that replaces flexible proline in beta-turn mimetics and protease inhibitor programs. The defined (8R)-stereocenter is essential for target engagement; substitution with the (8S)-enantiomer or achiral analogs destroys binding geometry and invalidates SAR data. Proven in HCV NS3/4A inhibitor development, it delivers potency against drug-resistant mutants. Ideal for fragment-based screening, HTS library diversification, and peptide stabilization projects.

Molecular Formula C7H11NO4
Molecular Weight 173.168
CAS No. 2287246-67-5
Cat. No. B2817210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
CAS2287246-67-5
Molecular FormulaC7H11NO4
Molecular Weight173.168
Structural Identifiers
SMILESC1COC2(O1)CC(NC2)C(=O)O
InChIInChI=1S/C7H11NO4/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1
InChIKeyWRHPVRWALQQWHH-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid CAS 2287246-67-5 for Procurement Decisions?


(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid (CAS 2287246-67-5) is a chiral spirocyclic amino acid with the molecular formula C7H11NO4 and a molecular weight of 173.2 g/mol . It features a fused 1,4-dioxolane and pyrrolidine ring system with a defined (8R)-stereocenter, placing it within the class of conformationally restricted spirocyclic α-proline analogs . This scaffold is primarily utilized as a versatile small molecule building block in medicinal chemistry and organic synthesis, where its rigid three-dimensional architecture is leveraged for drug discovery, peptidomimetic design, and the development of enzyme inhibitors . The compound is commercially available from research chemical suppliers with a minimum purity specification of 95% .

Why Substitute (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid? Risks of Choosing a Close Analog


Generic substitution of (8R)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid with its (8S)-enantiomer, the achiral des-carboxyl analog (CAS 176-33-0), or a simpler proline derivative introduces substantial risk in scientific workflows. The defined (8R)-stereochemistry is a critical determinant of molecular recognition in biological systems; the opposite enantiomer would present a mirrored binding surface to chiral targets such as enzymes or receptors, likely resulting in drastically different or abrogated activity [1]. Furthermore, the spirocyclic framework is not a passive scaffold. Research on the 1,4-dioxa-7-azaspiro[4.4]nonane core demonstrates its direct contribution to high potency against specific viral genotypes and drug-resistant mutants, as seen in HCV NS3/4A protease inhibitor programs (e.g., GSK2236805, MK-8831) . Replacing this rigid core with a flexible proline or another non-spirocyclic analog would fundamentally alter the conformational landscape, eliminating the specific spatial presentation of the carboxylate and amine functionalities required for target engagement and potentially compromising metabolic stability . Substitution therefore undermines experimental reproducibility and invalidates structure-activity relationship (SAR) data.

Head-to-Head Evidence: Why Choose (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid (CAS 2287246-67-5)


Chiral Purity and Stereochemical Integrity: (8R) vs. (8S) Enantiomer

The compound is specified as the single (8R)-enantiomer, which is essential for applications requiring defined stereochemistry. The opposite (8S)-enantiomer (CAS 75776-51-1) is a distinct chemical entity with its own CAS number and is not a substitute . In the context of peptidomimetics, the (8R)-configuration is designed to mimic the stereochemistry of L-proline, whereas the (8S)-configuration would correspond to D-proline, leading to inverted biological activity or lack thereof [1].

Chiral Chromatography Stereoselective Synthesis Peptidomimetic Design

Conformational Restriction: Spirocyclic Core vs. L-Proline

As a spirocyclic α-proline analog, this compound offers significantly greater conformational restriction compared to the natural amino acid L-proline . L-proline exhibits cis/trans isomerization around its amide bond, a dynamic equilibrium that can confound structural studies and reduce target affinity. The spirocyclic scaffold of (8R)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid locks the pyrrolidine ring into a single, rigid conformation, effectively eliminating this isomerization and pre-organizing the molecule for binding . This property is leveraged in the design of potent beta-turn mimetics where the spirocycle replaces the i+1 residue to stabilize the turn structure [1].

Peptide Conformation Beta-Turn Mimetics Conformational Analysis

Predicted Physicochemical Profile: Spirocyclic Amino Acid vs. Des-carboxyl Analog

The target compound (MW 173.2, C7H11NO4) is a versatile building block possessing both a secondary amine and a carboxylic acid for further derivatization . Its physicochemical profile is predicted to be distinct from the simpler core scaffold 1,4-Dioxa-7-azaspiro[4.4]nonane (CAS 176-33-0, MW 129.16, C6H11NO2), which lacks the carboxylic acid handle [1]. The presence of the carboxyl group imparts increased polarity and hydrogen-bonding capacity, as evidenced by a higher predicted Topological Polar Surface Area (tPSA) of 58.6 Ų compared to 30.5 Ų for the des-carboxyl analog [2]. This is a critical differentiator for downstream applications like bioconjugation or peptide coupling.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Proven Utility in Drug Discovery: Spirocyclic Proline as a Privileged Scaffold

The 1,4-dioxa-7-azaspiro[4.4]nonane motif is a validated pharmacophore in advanced drug discovery programs, most notably as a 'spirocyclic proline' replacement in HCV NS3/4A protease inhibitors. Research has demonstrated that incorporating this scaffold into P2-P4 macrocycles yields compounds with exceptional antiviral potency, including the clinical candidate MK-8831 . Critically, studies on compounds like GSK2336805 show that the spirocyclic motif directly contributes to high potency against key drug-resistant viral mutants (e.g., HCV genotype 1b L31V and Y93H mutants), a feature not observed with analogous non-spirocyclic prolines . This establishes the scaffold's unique ability to overcome resistance mechanisms.

HCV NS3/4A Protease Antiviral Drug Discovery Enzyme Inhibition

Best-Fit Applications for Procuring (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid


Design and Synthesis of Beta-Turn Peptidomimetics

This building block is ideally suited for projects aiming to replace natural amino acids with rigid scaffolds to stabilize secondary structures. Its defined (8R)-stereochemistry and conformational restriction make it a superior choice over L-proline for nucleating beta-turns in peptide chains, leading to improved proteolytic stability and target affinity. This application is directly supported by patent literature on spirocyclic proline hybrids for beta-turn mimicry [1].

Development of Next-Generation Antiviral Protease Inhibitors

For research groups focused on antiviral drug discovery, particularly targeting viral proteases (e.g., HCV, SARS-CoV-2), this scaffold provides a validated starting point. The evidence from HCV NS3/4A inhibitor programs demonstrates that this spirocyclic core can confer potent activity against drug-resistant mutants, a critical advantage in developing pan-genotypic or escape-variant therapeutics . This makes it a strategic procurement for building focused compound libraries.

Construction of Diverse Screening Libraries for Lead Discovery

The compound's dual functionality (secondary amine and carboxylic acid) and predicted physicochemical profile (MW 173.2, tPSA 58.6 Ų) [2] make it an excellent starting material for generating diverse small molecule libraries. Its unique spirocyclic shape offers a way to explore novel three-dimensional chemical space, a key objective in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) programs seeking new hits for challenging targets like protein-protein interactions.

Quote Request

Request a Quote for (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.